N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a tosyl group
Mechanism of Action
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .
Mode of Action
It has been synthesized and investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
Result of Action
The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Tosyl Group: The tosyl group can be introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tosyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines and thiols derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
2,4-Disubstituted thiazoles: Exhibiting diverse biological activities such as antibacterial, antifungal, and antitumor.
Uniqueness
N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group enhances its solubility and reactivity, while the thiazole and piperidine rings contribute to its biological activity and stability.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)21-15-30-23(24-21)25-22(27)19-11-13-26(14-12-19)31(28,29)20-9-5-17(2)6-10-20/h3-10,15,19H,11-14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPMUAPBXIBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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